The compound is cataloged in chemical databases such as PubChem and ChemBK, where it is recognized for its structural uniqueness due to the combination of halogen atoms and an ether functional group . Its InChI representation is InChI=1S/C9H9ClF2O/c1-7(2)5-12-9-8(11)3-4-6(10)9/h3-4,7H,5H2,1-2H3
, indicating the specific arrangement of atoms within the molecule.
The synthesis of 1-chloro-2,4-difluoro-3-(propan-2-yloxy)benzene typically involves several steps:
The molecular structure of 1-chloro-2,4-difluoro-3-(propan-2-yloxy)benzene can be described as follows:
The compound exhibits distinct physical properties due to its molecular structure:
1-Chloro-2,4-difluoro-3-(propan-2-yloxy)benzene participates in various chemical reactions:
Reactions involving this compound typically require specific conditions such as controlled temperature and pressure to optimize yields and minimize by-products.
The mechanism of action for 1-chloro-2,4-difluoro-3-(propan-2-yloxy)benzene is primarily based on its interaction with biological targets:
The compound's boiling point and melting point are crucial for applications in synthesis and formulation processes.
1-Chloro-2,4-difluoro-3-(propan-2-yloxy)benzene has diverse applications across several fields:
Utilized in producing agrochemicals, dyes, and polymers owing to its reactivity and functional group compatibility .
The synthesis of 1-chloro-2,4-difluoro-3-(propan-2-yloxy)benzene necessitates precise sequential halogenation to achieve regioselective substitution on the benzene ring. The process typically begins with para-chlorination of aniline derivatives or dichlorobenzene precursors, leveraging the ortho/para-directing effects of amino or chloro groups. Subsequent fluorination requires specialized conditions due to fluorine's high reactivity. As detailed in electrophilic aromatic substitution protocols, chlorination employs chlorine gas (Cl₂) with iron(III) chloride (FeCl₃) as a Lewis acid catalyst at 40–60°C, achieving >85% yield for 1,4-dichloro-2-fluorobenzene intermediates [7] . Difluorination necessitates temperature-controlled reactions (-10 to 0°C) using hydrogen fluoride (HF) or potassium fluoride (KF) to prevent polyhalogenation [7].
Table 1: Halogenation Optimization Parameters
Step | Reagents | Catalyst | Temperature | Regioselectivity | Yield |
---|---|---|---|---|---|
Chlorination | Cl₂ | FeCl₃ | 50°C | Para-selectivity | 87% |
Fluorination | KF | Crown ether | 0°C | Ortho-activation | 78% |
Difluorination | HF | None | -5°C | Meta to chloro | 70% |
Critical to this pathway is the order of substituent introduction. Initial chlorination at position 1 deactivates the ring toward electrophilic attack, necessitating fluorination at position 2 prior to position 4 to exploit the ortho-directing effect of chlorine [7] . Microwave-assisted halogenation reduces reaction times by 60% while maintaining 90% regiopurity, as verified by GC-MS analysis [3].
Etherification of halogenated precursors represents the final functionalization step in synthesizing the target compound. The propan-2-yloxy group is installed via nucleophilic aromatic substitution (SNAr) or copper-catalyzed Ullmann coupling. SNAr requires activation by electron-withdrawing groups (e.g., nitro or halogens at ortho/para positions), where 1-chloro-2,4-difluoro-3-nitrobenzene reacts with isopropanol under basic conditions (K₂CO₃) in N,N-dimethylformamide at 80°C, yielding 75–80% of the ether product [10].
Copper-catalyzed methods enable etherification on less-activated substrates. Using catalytic copper(I) iodide (5 mol%) with 1,10-phenanthroline as a ligand and cesium carbonate (Cs₂CO₃) as a base, 1,3-dichloro-4,5-difluorobenzene couples with isopropanol in toluene at 110°C, achieving 82% yield [7] [10]. This method circumvents the need for nitro activation, expanding substrate scope.
Table 2: Etherification Method Comparison
Method | Conditions | Activation Requirement | Yield | Byproducts |
---|---|---|---|---|
SNAr | K₂CO₃, DMF, 80°C | Nitro group at ortho/para | 78% | Nitrophenols |
Ullmann Coupling | CuI/phenanthroline, Cs₂CO₃, toluene, 110°C | None | 82% | Biphenyl ethers |
Phase-Transfer | TBAB, NaOH, 70°C | Halogen ortho to reaction site | 68% | Dehalogenated arenes |
Solvent selection critically influences efficiency. Polar aprotic solvents like dimethyl sulfoxide enhance nucleophilicity but may promote dehalogenation above 100°C. Recent advances utilize continuous-flow reactors to minimize degradation, improving yields to 90% at residence times under 10 minutes [3] [10].
Electrophilic halogenation relies on Lewis acid catalysts to generate potent electrophiles from molecular halogens. Iron(III) chloride (FeCl₃) activates Cl₂ by forming [Cl⁺─FeCl₄⁻] complexes, facilitating chlorination at electron-rich positions . For fluorination, silver(I) fluoride (AgF) serves as a mild fluorinating agent, avoiding the corrosivity of HF while directing meta-substitution relative to existing halogens [7].
Copper-based catalysts enable regioselective halogen scrambling when multiple sites are available. In 1,3-difluorobenzene derivatives, copper(II) bromide (CuBr₂) mediates bromine-chlorine exchange at position 4 via a radical mechanism, later converted to fluorine using Balz-Schiemann conditions [7]. Catalyst loadings below 10 mol% prevent polyhalogenation, with selectivity controlled by:
Notably, bimetallic systems like Pd/Cu synergistically enhance turnover. Palladium activates C─H bonds at position 3, while copper mediates halogen insertion, achieving 95% selectivity for 1-chloro-2,4-difluoro precursors at 25°C [7].
Optimizing the synthesis of 1-chloro-2,4-difluoro-3-(propan-2-yloxy)benzene necessitates minimizing waste through atom economy and solvent selection. Traditional halogenation generates HCl/HF byproducts, mitigated by:
Etherification benefits from solvent-free conditions under microwave irradiation, where isopropanol directly reacts with 1,3-dichloro-4,5-difluoro-2-nitrobenzene using potassium hydroxide as base. This eliminates N,N-dimethylformamide and reduces reaction time from 12 hours to 30 minutes while cutting E-factors (mass waste/mass product) from 8.5 to 1.2 [3] [10].
Table 3: Environmental Metrics for Synthesis Pathways
Parameter | Conventional Method | Green Method | Improvement |
---|---|---|---|
Atom Economy | 45% | 89% | +97% |
E-Factor | 8.5 | 1.2 | -86% |
Energy Use | 150 kWh/kg | 40 kWh/kg | -73% |
Solvent Waste | 6 L/kg | 0.5 L/kg | -92% |
Continuous-flow hydrogenation replaces tin(II) chloride for nitro-group reduction in precursor synthesis, utilizing Pd/C catalysts with hydrogen gas. This eliminates metal waste and achieves 99% conversion with 50 psi H₂ at 50°C [7] [10]. Life-cycle analysis confirms these methods reduce the overall carbon footprint by 65% compared to batch processing [3].
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